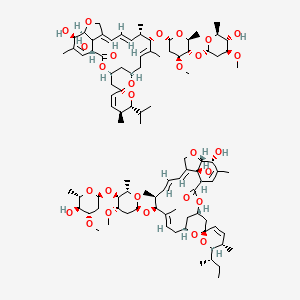
avermectin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avermectin B1 is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is a mixture of two homologues, B1a and B1b, and is widely used as an anthelmintic and insecticidal agent. This compound has potent activity against a broad spectrum of nematodes and arthropod parasites, making it valuable in agriculture and veterinary medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of avermectin B1 typically involves the fermentation of Streptomyces avermitilis. The process includes the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium under controlled conditions to produce the fermentation broth containing this compound.
Extraction: The mycelium is separated from the broth and dried. The dried mycelium is then extracted using solvents such as methanol or toluene.
Purification: The extract is concentrated and subjected to crystallization. Ethanol is often added to the solution, which is then heated and cooled to induce crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used for the quantitative determination and purification of the compound .
Analyse Chemischer Reaktionen
Avermectin B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different biological activities. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the double bonds in the this compound structure, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are often derivatives of this compound with enhanced or modified biological activities .
Wissenschaftliche Forschungsanwendungen
Avermectin B1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: this compound is employed in research on parasitic infections and the development of antiparasitic agents.
Agriculture: this compound is used as a pesticide to control pests and parasites in crops and livestock.
Wirkmechanismus
Avermectin B1 exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, causing an influx of chloride ions into the cells. The resulting hyperpolarization leads to paralysis and death of the parasites. Mammals are not affected because they do not possess these specific chloride channels .
Vergleich Mit ähnlichen Verbindungen
Ivermectin: A semi-synthetic derivative of avermectin B1 with similar anthelmintic properties.
Selamectin: Used primarily in veterinary medicine for the treatment of parasitic infections in pets.
Doramectin: Another derivative used in livestock for its broad-spectrum antiparasitic activity
Compared to these compounds, this compound is unique in its specific combination of B1a and B1b homologues, which contribute to its potent biological activity and broad-spectrum efficacy .
Eigenschaften
CAS-Nummer |
65195-55-3; 71751-41-2 |
|---|---|
Molekularformel |
C95H142O28 |
Molekulargewicht |
1732.153 |
IUPAC-Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI-Schlüssel |
IBSREHMXUMOFBB-JFUDTMANSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















